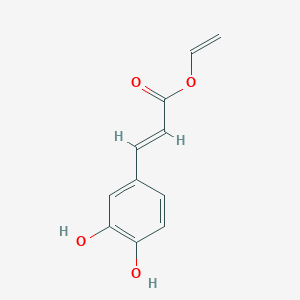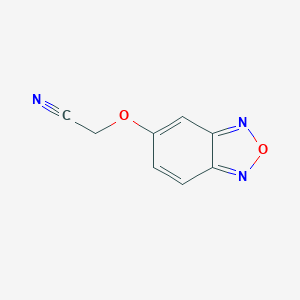
3-(2-Bromophenoxy)propanoic acid
Overview
Description
3-(2-Bromophenoxy)propanoic acid (BPA) is a halogenated organic compound with a wide range of applications. It is a member of the phenoxycarboxylic acid family, and is a colorless solid with a melting point of 121°C and a boiling point of 220°C. BPA is a highly reactive compound, and is used in the synthesis of numerous compounds and materials, such as polymers and plastics. BPA has been studied in depth for its various biochemical and physiological effects, as well as its potential applications in the field of scientific research.
Scientific Research Applications
Phloretic Acid as an Alternative in Polybenzoxazine Elaboration : Phloretic acid, a phenolic compound, is used as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach can lead to the development of materials with suitable thermal and thermo-mechanical properties for various applications (Trejo-Machin et al., 2017).
Phytotoxic and Mutagenic Effects of Cinnamic Acid Derivatives : Cinnamic acid derivatives, including variants of propanoic acid, show activity against Staphylococcus aureus and affect the germination and development of wheat seeds, indicating potential applications in agriculture and microbiology (Jităreanu et al., 2013).
Anti-inflammatory Activities of Compounds from Eucommia ulmoides Oliv : New phenolic compounds, including propanoic acid derivatives, isolated from the leaves of Eucommia ulmoides Oliv, exhibit inhibitory effects on NO production in macrophage cells. This suggests potential anti-inflammatory applications (Ren et al., 2021).
Synthesis of Racemic 2-Amino-3-(heteroaryl)propanoic Acids : This study explores the synthesis of racemic amino-propanoic acids, highlighting the chemical versatility of propanoic acid derivatives in pharmaceutical and chemical industries (Kitagawa et al., 2004).
Syntheses of (±)-2-[3-(Hydroxybenzoyl) phenyl]propanoic Acid : The study focuses on preparing isomers of hydroxybenzoyl phenyl propanoic acid, which could have implications in drug development and organic synthesis (Camps & Farrés, 1995).
Electrochemical Hydrogenation of Propenoic Acids : This research demonstrates the use of electrosynthesis for hydrogenating propenoic acids, leading to the production of propanoic acids, which could have applications in chemical manufacturing (Korotaeva et al., 2011).
Quantification of Phenolic Acid Metabolites in Humans : This study involves the quantification of phenolic acid metabolites, including propanoic acid derivatives, in human biological matrices, indicating its importance in medical diagnostics and research (Obrenovich et al., 2018).
Supramolecular Solvent-Based Liquid Phase Microextraction : This method, used for determining phenoxy acid herbicides in water and rice samples, showcases the environmental analysis application of propanoic acid derivatives (Seebunrueng et al., 2020).
Mechanism of Action
Target of Action
The primary targets of 3-(2-Bromophenoxy)propanoic acid are currently unknown. This compound is a derivative of propanoic acid , which is known to have antimicrobial properties and is used as a food preservative . .
Mode of Action
As a derivative of propanoic acid, it may share some of its antimicrobial properties . Propanoic acid is known to inhibit the growth of mold and some bacteria . .
Biochemical Pathways
Propanoic acid, a related compound, is metabolized via conversion to propionyl coenzyme A (propionyl-CoA), which is part of the usual metabolic pathway that carboxylic acids participate within in the human body . .
Result of Action
As a derivative of propanoic acid, it may share some of its antimicrobial properties . .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not well-documented. Factors such as temperature, pH, and the presence of other compounds could potentially influence its action. For instance, it is known to be a solid at room temperature .
Properties
IUPAC Name |
3-(2-bromophenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c10-7-3-1-2-4-8(7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCVMOJOHSPJGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588297 | |
| Record name | 3-(2-Bromophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165538-35-2 | |
| Record name | 3-(2-Bromophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-bromophenoxy)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Methoxy-1H-pyrrolo[2,3-C]pyridine](/img/structure/B68310.png)



![2-amino-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B68326.png)
![3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile](/img/structure/B68328.png)

![4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B68330.png)



![2-Methyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one](/img/structure/B68346.png)

![2-[5-(2-Chloroacetyl)-2-thienyl]acetic acid](/img/structure/B68350.png)
